(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 354554-11-3
VCID: VC21483877
InChI: InChI=1S/C22H17FN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2
SMILES: C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5
Molecular Formula: C22H17FN2OS2
Molecular Weight: 408.5g/mol

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

CAS No.: 354554-11-3

Cat. No.: VC21483877

Molecular Formula: C22H17FN2OS2

Molecular Weight: 408.5g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone - 354554-11-3

Specification

CAS No. 354554-11-3
Molecular Formula C22H17FN2OS2
Molecular Weight 408.5g/mol
IUPAC Name (3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C22H17FN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2
Standard InChI Key BCOIYILSRRTWOT-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5
Canonical SMILES C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5

Introduction

Chemical Identity and Physical Properties

The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a heterocyclic organic compound with distinct structural features. It belongs to the thieno[2,3-b]quinoline class of compounds, which are characterized by a fused ring system containing a thiophene moiety attached to a quinoline scaffold. This particular compound incorporates a thiophen-2-yl substituent at the 4-position, an amino group at the 3-position, and a 4-fluorophenyl methanone moiety at the 2-position of the core thieno[2,3-b]quinoline structure. The tetrahydro prefix indicates that four hydrogen atoms have been added to the quinoline portion of the molecule, specifically at positions 5, 6, 7, and 8, creating a partially saturated ring system.

Basic Identification Parameters

The compound is identified by several key parameters that establish its unique chemical identity, as outlined in Table 1:

Table 1: Identification Parameters of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

ParameterValue
CAS Registry Number354554-11-3
Molecular FormulaC₂₂H₁₇FN₂OS₂
Molecular Weight408.5 g/mol
IUPAC Name(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone

These identification parameters provide a definitive means of recognizing and distinguishing this compound from other related chemical entities in scientific literature and chemical databases.

Structural Characteristics

  • A tetrahydrothieno[2,3-b]quinoline core scaffold

  • A primary amino group at position 3

  • A thiophen-2-yl substituent at position 4

  • A 4-fluorophenyl methanone moiety at position 2

These structural elements create a molecule with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-π interactions, and a partially saturated ring system that introduces conformational flexibility.

Structural Analysis

Core Scaffold Analysis

The core of the compound consists of a thieno[2,3-b]quinoline scaffold, which represents a fused heterocyclic system containing both sulfur and nitrogen heteroatoms. The tetrahydro nature of the quinoline portion introduces conformational flexibility to the molecule, potentially enhancing its ability to adopt bioactive conformations when interacting with biological targets. The thiophene portion of the core scaffold contributes to the electronic properties of the molecule and may influence both its reactivity and its interactions with biological systems.

Amino Group (Position 3)

The primary amino group at position 3 serves as a hydrogen bond donor and may contribute to the compound's solubility in aqueous environments. This functional group can participate in both intermolecular and intramolecular hydrogen bonding interactions, potentially affecting the molecule's three-dimensional structure and its interactions with biological targets.

4-Fluorophenyl Methanone (Position 2)

The 4-fluorophenyl methanone moiety at position 2 introduces both a carbonyl functional group and a fluorinated aromatic ring. The carbonyl group serves as a hydrogen bond acceptor, while the fluorophenyl portion contributes to the molecule's lipophilicity and may enhance membrane permeability. The fluorine substituent on the phenyl ring can also participate in specific interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of thieno[2,3-b]quinoline derivatives such as (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone typically involves multi-step synthetic routes. Several approaches have been reported in the literature for the construction of the thieno[2,3-b]quinoline scaffold, which can then be further functionalized to introduce the desired substituents.

Sequential Multi-component Reaction Approach

One efficient method for synthesizing thieno[2,3-b]quinoline derivatives involves a sequential multi-component reaction. As reported by Alizadeh and Roosta, this approach allows for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives with excellent yields (85-95%) and short reaction times (25-30 minutes) under mild conditions. This methodology employs readily available starting materials and proceeds via a series of reactions in dimethylformamide (DMF) at room temperature.

The general synthetic scheme involves the following key steps:

  • Preparation of 3-formyl-2-chloroquinoline

  • Conversion to 3-formyl-2-mercaptoquinoline using sodium sulfide

  • Reaction with phenacyl bromide derivatives

  • Cyclization to form the thieno[2,3-b]quinoline scaffold

  • Further functionalization to introduce the desired substituents

This approach offers several advantages, including mild reaction conditions, short reaction times, and high yields, making it an attractive method for the synthesis of structurally diverse thieno[2,3-b]quinoline derivatives.

Iodocyclization Approach

Another synthetic strategy for accessing thieno[2,3-b]quinoline derivatives involves an iodocyclization reaction. As described by researchers, this approach utilizes 3-alkynyl-2-(methylthio)quinolines as key intermediates, which undergo regioselective iodocyclization to form the thieno[2,3-b]quinoline scaffold. The resulting iodinated products can then serve as versatile intermediates for further functionalization through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions.

This methodology provides a novel pathway to access quinoline-fused heterocycles and allows for significant structural diversification through subsequent transformations of the halogenated intermediates.

Structure-Related Properties

Electronic and Spectroscopic Properties

The electronic properties of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone are significantly influenced by its conjugated system, which includes multiple aromatic and heteroaromatic rings. The presence of nitrogen and sulfur atoms in the core scaffold, along with the fluorine atom in the phenyl ring, creates a unique electronic environment that can be characterized through various spectroscopic techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

The compound's structural characterization typically involves:

  • ¹H NMR and ¹³C NMR for confirmation of the carbon skeleton and hydrogen distribution

  • IR spectroscopy to identify key functional groups, particularly the carbonyl and amino functionalities

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Physicochemical Properties

The physicochemical properties of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone are influenced by its structural features and play an important role in determining its potential biological activities and pharmaceutical applications.

Table 2: Predicted Physicochemical Properties of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

PropertyValue/Characteristic
AppearanceSolid at room temperature
Molecular Weight408.5 g/mol
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (Carbonyl oxygen, quinoline nitrogen, and fluorine)
Rotatable BondsMultiple, contributing to conformational flexibility
Aromatic Rings4 (fluorophenyl, thiophene, and two in the quinoline portion)

Structural Analogs and Comparison

Related Thieno[2,3-b]quinoline Derivatives

Several structural analogs of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone have been reported in the literature, differing primarily in the substituents attached to the core scaffold. These analogs provide valuable insights into structure-activity relationships and may guide the design of derivatives with enhanced properties or biological activities.

Table 3: Structural Analogs of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanoneC₂₃H₂₀N₂O₂S₂420.6 g/molMethoxy group instead of fluorine on the phenyl ring
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanoneC₂₃H₂₀N₂OS₂404.55 g/molMethyl group instead of fluorine on the phenyl ring
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanoneC₂₀H₁₉FN₂OS-Ethyl group at position 6 and no thiophen-2-yl at position 4

These structural analogs demonstrate the versatility of the thieno[2,3-b]quinoline scaffold and the potential for structural modification to tune the properties and activities of these compounds.

Comparative Analysis

A comparative analysis of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone and its structural analogs reveals several important structure-property relationships:

  • Substitution on the phenyl ring influences the electronic properties and lipophilicity of the molecule, with the fluorine substituent in the target compound imparting unique electronic effects compared to methoxy or methyl groups in the analogs.

  • The presence of the thiophen-2-yl substituent at position 4 distinguishes the target compound from analogs lacking this group or containing different heteroaromatic substituents at this position.

  • The tetrahydroquinoline portion of the scaffold may be modified with additional substituents, such as the ethyl group in the 6-ethyl analog, which may influence the molecule's conformational preferences and interactions with biological targets.

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